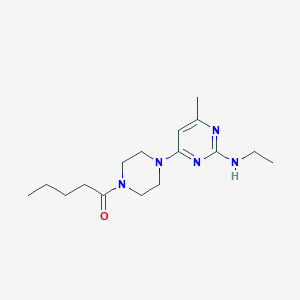

2,2,4-三甲基-1,2-二氢-6-喹啉基苯氧基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves precursor substances such as ethyl 4,4-difluoro-4-phenoxyacetoacetate, which has been studied as a starting point for creating new heterocyclic compounds, including quinolin-2-one derivatives. These synthesis processes are crucial for introducing aryloxydifluoromethyl substituents, aiming to design biologically active heterocycles (Solodukhin et al., 2004).

Molecular Structure Analysis

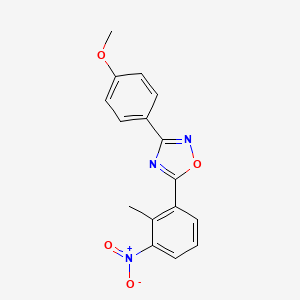

The molecular structure of compounds related to 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl phenoxyacetate often features complex arrangements, including various functional groups and heterocyclic cores. These structures are designed to facilitate specific chemical reactions and properties, aiming at enhancing their biological activity or chemical stability.

Chemical Reactions and Properties

Compounds in this category typically undergo a range of chemical reactions, including heterocyclization, which is a key step in synthesizing heterocyclic compounds. The ability to introduce aryloxydifluoromethyl substituents through these reactions is significant for the development of compounds with desired chemical and physical properties (Solodukhin et al., 2004).

科学研究应用

杂环化合物的合成

Ethyl 4,4-difluoro-4-phenoxyacetoacetate has been investigated as a precursor for new heterocyclic compounds. 研究表明,可以合成含有苯氧基二氟甲基基团的衍生物,例如 6-羟基嘧啶、1,3-二氢-1,5-苯并二氮杂卓-2-酮、喹啉-2-酮和 6-羟基吡唑并[3,4-b]吡啶。这些发现对于设计具有生物活性的杂环化合物具有重要意义,突出了 2,2,4-三甲基-1,2-二氢-6-喹啉基苯氧基乙酸酯衍生物在药物化学和药物开发中的潜力 (Solodukhin 等人,2004).

锌配合物中的自旋相互作用

对席夫碱和曼尼希碱的研究,包括与 2,2,4-三甲基-1,2-二氢-6-喹啉基苯氧基乙酸酯相关的衍生物,提供了对锌配合物中自旋相互作用的见解。这些配合物通过 X 射线衍射表征,表现出显着的自旋相互作用现象,这对于理解金属有机骨架的电子性质及其在催化、磁性材料和传感器中的潜在应用至关重要 (Orio 等人,2010).

光物理性质和传感应用

一项关于 2,2,4-三甲基-1,2-二氢-6-喹啉基苯氧基乙酸酯衍生物的荧光传感特性新研究展示了该化合物在开发灵敏且选择性的化学传感器中的潜力。该研究重点关注设计和合成可通过荧光增强检测金属离子(如 Zn2+)的化合物,展示了此类衍生物在环境监测和生物医学诊断中的实用性 (Hazra 等人,2018).

抗氧化活性和生物学应用

衍生自 2,2,4-三甲基-1,2-二氢-6-喹啉基苯氧基乙酸酯的化合物已因其抗氧化活性而受到探索。基于喹喔啉-2(1H)-酮的醛糖还原酶抑制剂的设计和合成不仅证明了对该酶的有效抑制,而且还证明了显着的抗氧化活性。这些多功能抑制剂突出了该化合物在对抗氧化应激相关疾病(包括糖尿病并发症)中的作用 (Qin 等人,2015).

属性

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-phenoxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-14-12-20(2,3)21-18-10-9-16(11-17(14)18)24-19(22)13-23-15-7-5-4-6-8-15/h4-12,21H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUHLYUWVGPJPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)COC3=CC=CC=C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenoxyacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)

![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)

![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)

![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)